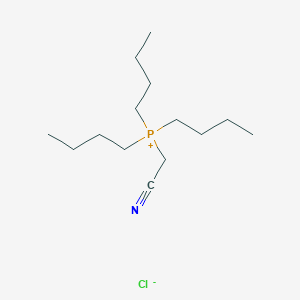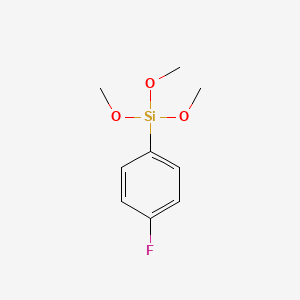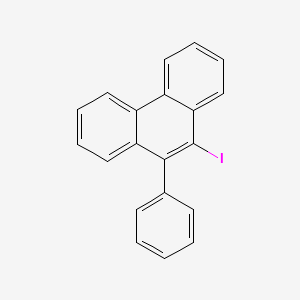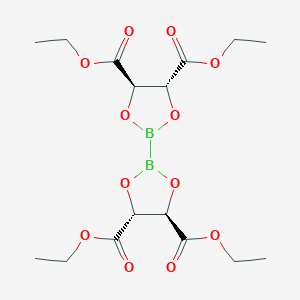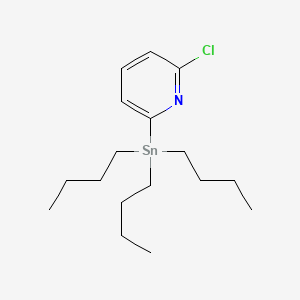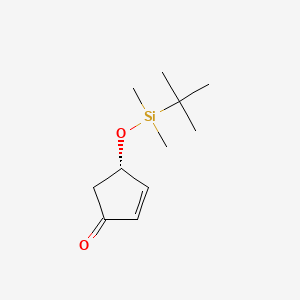
(S)-4-(叔丁基二甲基甲硅烷基氧基)-2-环戊烯酮
概述
描述
“(S)-4-(tert-Butyldimethylsilyloxy)-2-cyclopentenone” is a chemical compound that contains a tert-butyldimethylsilyloxy group . This group is known for its hydrolytic stability, making it a promising component in various applications .
Chemical Reactions Analysis
The tert-butyldimethylsilyloxy group is known to be stable to aqueous base, but may be converted back to the alcohols under acidic conditions . More specific reactions involving “(S)-4-(tert-Butyldimethylsilyloxy)-2-cyclopentenone” are not available from the search results.科学研究应用
合成和化学反应性
环戊烯酮衍生物的立体选择性加成
- (S)-4-(叔丁基二甲基甲硅烷基氧基)-2-环戊烯酮已用于立体选择性共轭加成,产生各种环戊酮衍生物,这些衍生物在有机合成中很重要。这些反应涉及烷基,并表现出显着的立体选择性 (Yakura、Tanaka、Kitano、Uenishi 和 Ikeda,2000)。
抗肿瘤和抗肿瘤特性
- 由 (S)-4-(叔丁基二甲基甲硅烷基氧基)-2-环戊烯酮合成的新型共轭环戊烯酮在体外显示出对肿瘤细胞生长的强烈抑制作用,突出了其在抗肿瘤治疗中的潜力 (Sugiura、Hazato、Tanaka、Okamura、Bannai、Manabe、Kurozumi、Suzuki 和 Noyori,1985)。
天然产物合成
- 该化合物在天然产物类似物的合成中发挥了重要作用,例如抗坏血酸和异抗坏血酸的碳环类似物,证明了其在复杂分子合成中的用途 (Schachtner、Stachel 和 Polborn,1995)。
狄尔斯-阿尔德反应应用
- 在狄尔斯-阿尔德反应中,(S)-4-(叔丁基二甲基甲硅烷基氧基)-2-环戊烯酮的衍生物已被用作二烯体来产生高度取代的对苯二酚和对亚氨基醌,展示了其在有机反应中的多功能性 (Dissanayake、Hart、Becroft、Sumby 和 Newton,2020)。
环戊烯酮衍生物的不对称合成
- 该化合物已用于反式-4,5-二氧化环戊烯酮衍生物的不对称合成,这在天然产物的合成中很有价值 (Nunes、Veiros、Vaz、Afonso 和 Caddick,2011)。
肿瘤坏死因子-α 抑制剂的合成
- 它还用于合成肿瘤坏死因子-α 的抑制剂,肿瘤坏死因子-α 是一种参与全身炎症的细胞因子 (Watson、Curran、Hay、Shah、Wenstrup 和 Webster,1998)。
安全和危害
The safety data sheet for a similar compound, 4-(tert-Butyldimethylsilyloxy)cyclohexanone, indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to use this compound only outdoors or in a well-ventilated area, and to avoid breathing its dust, fume, gas, mist, vapors, or spray .
属性
IUPAC Name |
(4S)-4-[tert-butyl(dimethyl)silyl]oxycyclopent-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2Si/c1-11(2,3)14(4,5)13-10-7-6-9(12)8-10/h6-7,10H,8H2,1-5H3/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAPZSGCXUJECAI-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CC(=O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@H]1CC(=O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4-(tert-Butyldimethylsilyloxy)-2-cyclopentenone | |
CAS RN |
61305-36-0 | |
| Record name | CTC-8 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061305360 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-4-tert-butyldimethylsilyloxy-2-cyclopenten-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CTC-8 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A86UT4B4YS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

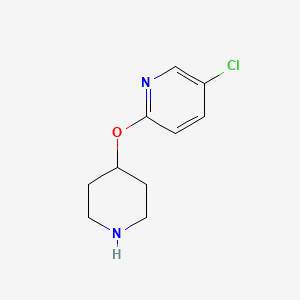
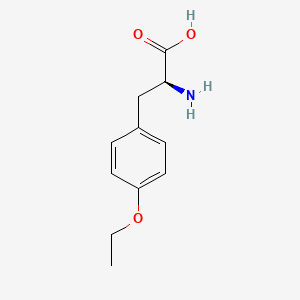
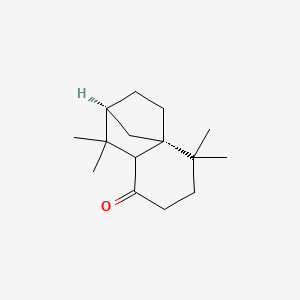
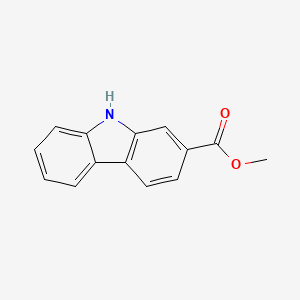
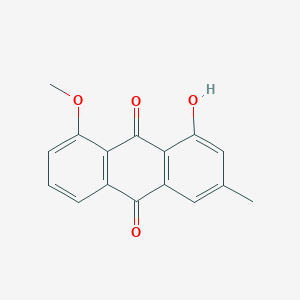
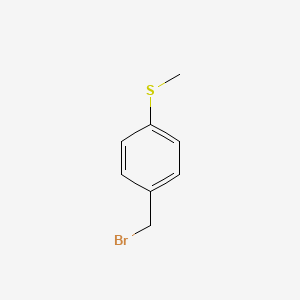
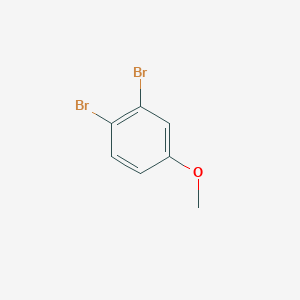
![6-[(3-Methoxyphenyl)methyl]pyridazin-3-amine](/img/structure/B1589528.png)
![(5aR,10bS)-(+)-5a,10b-Dihydro-2-(pentafluorophenyl)-4H,6H-indeno[2,1-b][1,2,4]trizolo[4,3-d][1,4]oxazinium tetrafluoroborate](/img/structure/B1589530.png)
